SMN2 Promoter Activation: Class-Level Potency Benchmarking Against ML200
The arylthiazolyl piperidine scaffold to which CAS 1060165-31-2 belongs has demonstrated potent SMN2 promoter activation. The prototypical compound ML200 (CID 46907676) exhibited an AC₅₀ of 31 nM and a 576% fold induction in an SMN promoter luciferase reporter assay in HEK293 cells. Western blot confirmation in SMA patient fibroblasts showed SMN protein elevation at 37 nM [1]. While direct data for CAS 1060165-31-2 are not publicly available from the NIH probe program, its core scaffold identity places it within the same pharmacophore series; the methylsulfonyl N-substitution is predicted to modify the potency and efficacy relative to ML200, and head-to-head testing would be required to quantify the precise difference.
| Evidence Dimension | SMN2 promoter activation (luciferase reporter) |
|---|---|
| Target Compound Data | Not independently reported; scaffold-class AC₅₀ expected in low nanomolar range based on ML200 data |
| Comparator Or Baseline | ML200 (CID 46907676): AC₅₀ = 31 nM; 576% fold induction |
| Quantified Difference | Unknown; structural SAR indicates N-sulfonyl substitution can shift potency by >10-fold |
| Conditions | SMN2-luciferase reporter in HEK293 cells; Western blot in SMA patient fibroblasts at 37 nM [1] |
Why This Matters
Establishes the target compound within a validated SMN-modulating scaffold class, essential for procurement decisions in spinal muscular atrophy drug discovery programs.
- [1] Xiao, J., Marugan, J.J., Zheng, W., et al. Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): NCBI; 2010. PMID: 21961118. View Source
